Process Development Guide: Synthesis of 4-Bromo-N-tert-butyl-2-ethoxybenzamide
Process Development Guide: Synthesis of 4-Bromo-N-tert-butyl-2-ethoxybenzamide
Executive Summary & Strategic Rationale
Target Molecule: 4-Bromo-N-tert-butyl-2-ethoxybenzamide CAS Registry Number (Analogous): 1261988-52-6 (Reference ID) Molecular Formula: C₁₃H₁₈BrNO₂ Molecular Weight: 300.19 g/mol
This technical guide outlines a robust, scalable synthetic route for 4-bromo-N-tert-butyl-2-ethoxybenzamide . This scaffold is a critical intermediate in the development of small-molecule inhibitors, particularly targeting kinases (e.g., BTK inhibitors) where the N-tert-butyl amide provides metabolic stability and the 2-ethoxy group enforces specific conformational constraints via intramolecular hydrogen bonding.
Synthetic Strategy: The synthesis is designed around a Convergent Step-Wise Protocol rather than a one-pot approach. While direct alkylation is possible, this guide prioritizes the Ester-Protection Route to minimize side reactions (O- vs. ester-alkylation competition) and ensure high purity (>98%) required for pharmaceutical applications.
Core Synthetic Pathway
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Protection: Esterification of 4-bromo-2-hydroxybenzoic acid.
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Functionalization: Williamson Ether Synthesis to install the 2-ethoxy motif.
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Activation: Saponification followed by Acid Chloride generation.
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Coupling: Nucleophilic acyl substitution with tert-butylamine.
Retrosynthetic Analysis & Pathway Visualization
The retrosynthetic logic relies on disconnecting the amide bond first, as the bulky tert-butyl group is best introduced late-stage to avoid interference during the alkylation of the phenolic oxygen.
Figure 1: Retrosynthetic logic flow prioritizing the stability of the aromatic core.
Detailed Experimental Protocols
Stage 1: Synthesis of Ethyl 4-bromo-2-ethoxybenzoate
Objective: Selective alkylation of the phenolic hydroxyl group. Rationale: Direct alkylation of the acid can lead to mixtures of ester and ether products. Starting with the ethyl ester (or forming it in situ) forces regioselectivity toward the phenolic oxygen.
Reagents:
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Ethyl 4-bromo-2-hydroxybenzoate (1.0 equiv)
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Ethyl Iodide (EtI) (1.5 equiv)
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Potassium Carbonate (K₂CO₃) (2.0 equiv, anhydrous)
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DMF (Dimethylformamide) [0.5 M concentration]
Protocol:
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Setup: Charge a round-bottom flask with Ethyl 4-bromo-2-hydroxybenzoate and anhydrous K₂CO₃ in DMF.
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Addition: Add Ethyl Iodide dropwise at room temperature.
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Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:1). The starting phenol (Rf ~0.5) should disappear, yielding the less polar ether (Rf ~0.7).
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Workup: Cool to room temperature. Dilute with water (5x reaction volume) and extract with Ethyl Acetate (3x).
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Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. If necessary, purify via silica gel chromatography (0-10% EtOAc in Hexanes).
Key Insight: Use of anhydrous K₂CO₃ is critical. Trace water inhibits the Williamson ether synthesis by solvating the phenoxide anion.
Stage 2: Saponification to 4-Bromo-2-ethoxybenzoic Acid
Objective: Reveal the carboxylic acid for coupling.
Protocol:
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Dissolve the Stage 1 ester in THF/Water (3:1).
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Add LiOH (3.0 equiv). Stir at 40°C for 3 hours.
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Acidification (Critical): Evaporate THF. Acidify the aqueous residue with 1M HCl to pH 2. The product will precipitate as a white solid.[1][2]
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Isolation: Filter the solid, wash with cold water, and dry under vacuum at 50°C.
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Yield Expectation: >90%
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Melting Point Check: ~135–140°C (Consistent with benzoic acid derivatives).
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Stage 3: Amide Coupling (The "Acid Chloride" Method)
Objective: Formation of 4-bromo-N-tert-butyl-2-ethoxybenzamide. Rationale: tert-Butylamine is sterically hindered. Standard coupling reagents (EDC/HOBt) often suffer from slow kinetics with bulky amines. Conversion to the acid chloride using Thionyl Chloride (SOCl₂) is the most reliable method to drive this reaction to completion.
Reagents:
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4-Bromo-2-ethoxybenzoic acid (1.0 equiv)
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Thionyl Chloride (SOCl₂) (5.0 equiv)
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Catalytic DMF (2 drops)[3]
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tert-Butylamine (1.2 equiv)
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Triethylamine (Et₃N) (2.0 equiv)
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Dichloromethane (DCM) (anhydrous)
Step-by-Step Protocol:
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Activation (Acid Chloride Formation):
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In a dry flask under N₂, suspend the carboxylic acid in DCM.
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Add SOCl₂ dropwise, followed by catalytic DMF.
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Reflux for 2 hours.[4][5][6] The solution should become clear, indicating formation of the acid chloride.
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Evaporation: Concentrate in vacuo to remove excess SOCl₂. Co-evaporate with Toluene (2x) to ensure all traces of SOCl₂ are removed (residual SOCl₂ will react with the amine to form impurities).
-
-
Coupling:
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Redissolve the crude acid chloride in anhydrous DCM.
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Cool to 0°C (ice bath).
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Add a mixture of tert-butylamine and Et₃N in DCM dropwise over 15 minutes. Exothermic reaction.
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Allow to warm to room temperature and stir for 12 hours.
-
-
Workup & Purification:
Quantitative Data Summary
| Parameter | Stage 1 (Ether) | Stage 2 (Acid) | Stage 3 (Amide Target) |
| Reagent | Ethyl Iodide | LiOH | tert-Butylamine / SOCl₂ |
| Solvent | DMF | THF/H₂O | DCM |
| Temp | 60°C | 40°C | 0°C → RT |
| Typical Yield | 85–92% | 90–95% | 75–85% |
| Appearance | Colorless Oil/Solid | White Powder | White Crystalline Solid |
| Key impurity | C-alkylated byproduct (rare) | Incomplete hydrolysis | Residual amine salts |
Analytical Validation (Self-Validating System)
To ensure the protocol was successful, compare your product against these predicted spectral markers.
¹H NMR (400 MHz, CDCl₃) Prediction:
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Amide NH: Broad singlet at δ 7.5–8.0 ppm (characteristic of secondary amides).
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Aromatic Region:
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H-6 (d, J=8 Hz): ~8.0 ppm (deshielded by carbonyl).
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H-3 (d, J=2 Hz): ~7.1 ppm (ortho to ethoxy).
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H-5 (dd): ~7.2 ppm.
-
-
Ethoxy Group:
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-OCH₂- (q): δ 4.1–4.2 ppm.
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-CH₃ (t): δ 1.4–1.5 ppm.
-
-
tert-Butyl Group: Strong singlet (9H) at δ 1.45–1.48 ppm.
Mass Spectrometry (ESI+):
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Look for the isotopic pattern of Bromine (1:1 ratio of M+ and M+2).
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Target Mass [M+H]⁺: ~300/302 m/z.
Process Flow Diagram
Figure 2: Linear process flow for the synthesis of 4-bromo-N-tert-butyl-2-ethoxybenzamide.
Safety & Handling (HSE)
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tert-Butylamine: Highly flammable and toxic. High vapor pressure. Handle strictly in a fume hood.
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Ethyl Iodide: Alkylating agent. Potential carcinogen. Use gloves and deactivate excess with aqueous ammonia or hydroxide.
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Thionyl Chloride: Reacts violently with water releasing HCl and SO₂ gases. Quench glassware carefully in a dedicated base bath.
References
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Synthesis of 4-Bromo-2-ethoxybenzoic acid: ChemicalBook Protocols. "4-Bromo-2-ethoxybenzoic acid synthesis."
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General Procedure for Amide Coupling with tert-Butylamine: PrepChem. "Synthesis of 4-bromo-N-tert-butyl-benzamide." (Methodology adapted for ethoxy-analog).
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Physical Properties & Identification: PubChem Database. "4-bromo-N-tert-butyl-2-ethoxybenzamide (Compound CID 53216680)."[7]
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O-Alkylation of Salicylic Acid Derivatives: Organic Syntheses. "Alkylation of Phenols: General Procedures." (General reference for Williamson Ether Synthesis conditions).
Sources
- 1. CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. guidechem.com [guidechem.com]
- 5. 4-Bromo-2-ethoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. 4-Bromo-2-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 7. N-T-Butyl 4-bromo-2-ethoxybenzamide | C13H18BrNO2 | CID 53216680 - PubChem [pubchem.ncbi.nlm.nih.gov]
